molecular formula C6H12OS B1599590 2,2-dimethylbutanethioic S-acid CAS No. 75678-47-6

2,2-dimethylbutanethioic S-acid

Cat. No.: B1599590
CAS No.: 75678-47-6
M. Wt: 132.23 g/mol
InChI Key: HTHVOKUQFTYCBV-UHFFFAOYSA-N
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Description

2,2-Dimethylbutanethioic S-acid , also known as 2,2-dimethylsuccinic acid , is an organic compound with the chemical formula C6H10O4 . It belongs to the class of dicarboxylic acids and contains two carboxylic acid functional groups. The compound is characterized by its branched structure, which includes two methyl groups attached to the central carbon backbone .


Synthesis Analysis

    Hydroisomerization of 2,3-Dimethylbutane : This process involves using an acid catalyst to convert 2,3-dimethylbutane into 2,2-dimethylbutane . The reaction proceeds as follows:

    2,3-dimethylbutane → 2,2-dimethylbutane 
    Isomerization of n-Pentane : In the presence of a catalyst containing combinations of palladium, platinum, rhodium, and rhenium on a matrix (such as zeolite or alumina), n-pentane can be isomerized to produce a mixture of products, including 2,2-dimethylbutane :

    n-pentane → 2,2-dimethylbutane (among other isomers) 

Molecular Structure Analysis

The molecular structure of this compound consists of a butane backbone with two methyl groups attached to the central carbon atom. The compound contains two carboxylic acid functional groups, resulting in a dicarboxylic acid . You can view the 3D structure of this compound here.


Physical And Chemical Properties Analysis

  • Solubility : Soluble in organic solvents

Safety and Hazards

  • Environmental Impact : Harmful to aquatic life

Properties

IUPAC Name

2,2-dimethylbutanethioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHVOKUQFTYCBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427383
Record name 2,2-dimethylbutanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75678-47-6
Record name 2,2-dimethylbutanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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